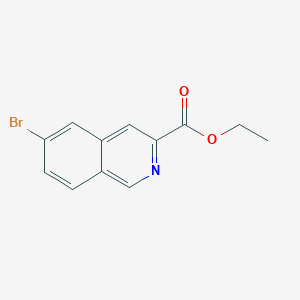

Ethyl 6-bromoisoquinoline-3-carboxylate

Descripción

Historical Context of Isoquinoline Derivatives in Organic Chemistry

Isoquinoline, a benzopyridine heterocycle, has been a cornerstone of organic chemistry since its isolation from coal tar in 1885 by Hoogewerf and van Dorp. Early efforts to synthesize isoquinoline derivatives focused on natural alkaloids such as papaverine and morphine, which share the 1-benzylisoquinoline backbone. The Pomeranz–Fritsch reaction, developed in the late 19th century, became a pivotal method for constructing the isoquinoline core by condensing benzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions. This reaction laid the groundwork for modern synthetic strategies, enabling the exploration of isoquinoline’s pharmacological potential.

By the mid-20th century, advances in catalysis and functionalization techniques expanded the scope of isoquinoline chemistry. For example, the Bischler–Napieralski reaction allowed the synthesis of 3,4-dihydroisoquinolines, which could be dehydrogenated to yield bioactive derivatives like the antihypertensive agent quinapril. The structural versatility of isoquinoline—its ability to undergo electrophilic substitution at the 5- and 8-positions and nucleophilic attack at the 1-position—made it a privileged scaffold in drug discovery. These properties have driven the development of compounds such as Ethyl 6-bromoisoquinoline-3-carboxylate, which integrates bromine to modulate electronic and steric effects.

Structural Significance of Bromine Substitution in Heterocyclic Systems

Bromine substitution at the 6-position of isoquinoline introduces distinct electronic and steric perturbations. As a heavy halogen, bromine exerts a strong inductive electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the meta and para positions relative to itself. This electronic modulation is critical in tuning the reactivity of this compound for further functionalization, such as Suzuki–Miyaura cross-coupling reactions at the brominated site.

The steric bulk of bromine also influences molecular conformation. In phosphorescent complexes, bromine-substituted isoquinolines exhibit enhanced spin-orbit coupling, leading to longer-lived triplet states compared to non-halogenated analogs. For instance, 6-bromoisoquinoline derivatives embedded in supramolecular hosts like cucurbiturils show amplified phosphorescence due to restricted molecular motion and reduced non-radiative decay. These properties make this compound a valuable intermediate in materials science, particularly for designing organic light-emitting diodes (OLEDs).

Synthetically, the introduction of bromine at the 6-position is achieved through electrophilic aromatic substitution or late-stage functionalization. A patent by CN103880745A details a four-step synthesis starting from 3-bromophenylacetonitrile, involving reductive amination, cyclization, and hydrolysis to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Alternatively, direct bromination of isoquinoline-3-carboxylate esters using bromine or N-bromosuccinimide (NBS) provides regioselective access to the 6-bromo derivative. The ethyl ester group at the 3-position enhances solubility in organic solvents, facilitating purification and subsequent reactions.

The combination of bromine’s electronic effects and the ester’s synthetic flexibility underscores the importance of this compound in medicinal chemistry. For example, its derivatives have been investigated as HER2-selective kinase inhibitors, where the bromine atom improves target binding affinity and metabolic stability. Similarly, platinum complexes incorporating brominated isoquinolines demonstrate anion-binding capabilities, highlighting applications in supramolecular chemistry. These advances illustrate how strategic halogenation transforms isoquinoline into a multifunctional building block for interdisciplinary research.

Propiedades

IUPAC Name |

ethyl 6-bromoisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCJOSCOWAUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598449 | |

| Record name | Ethyl 6-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-56-3 | |

| Record name | Ethyl 6-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromoisoquinoline-3-carboxylic acid with ethanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding isoquinoline derivatives.

Oxidation Reactions: Oxidation can occur at the isoquinoline ring, leading to the formation of quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted isoquinoline derivatives.

Reduction Reactions: Products include isoquinoline and its derivatives.

Oxidation Reactions: Products include quinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 6-bromoisoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential to treat bacterial infections and other diseases, enhancing drug efficacy.

Key Insights

- Antibacterial Activity : Research indicates that compounds derived from this compound exhibit activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa .

- Drug Design : The compound's structure facilitates modifications that can lead to the development of new therapeutic agents targeting specific biological pathways .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, providing insights into biological mechanisms.

Applications

- Enzyme Inhibition Studies : The compound has been used to explore its inhibitory effects on various enzymes, which is vital for understanding metabolic pathways .

- Receptor Binding Assays : It aids in determining how compounds interact with biological receptors, which is essential for drug development .

Material Science

The compound finds applications in material science, particularly in the development of specialized coatings and polymers.

Properties

- Durability : this compound contributes to enhanced durability and resistance to environmental factors when used in polymer formulations.

- Coating Applications : Its unique properties make it suitable for creating protective coatings that can withstand harsh conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is employed in the formulation of agrochemicals.

Use Cases

- Fungicides and Herbicides : The compound is integral in developing agrochemicals that improve crop protection and yield by targeting specific pests and diseases .

Analytical Chemistry

This compound is also utilized as a reagent in analytical chemistry.

Applications

- Detection and Quantification : It aids in various analytical techniques for the detection and quantification of other chemical substances, enhancing analytical capabilities .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of this compound derivatives against various strains of bacteria. Results indicated significant inhibition of growth in resistant strains, highlighting its potential as a lead compound for drug development .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound showed promising results in modulating metabolic pathways relevant to disease states. This study underlines its importance in therapeutic research .

Mecanismo De Acción

The mechanism of action of ethyl 6-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Ethyl 6-bromoisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 6-chloroisoquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine.

Ethyl 6-fluoroisoquinoline-3-carboxylate: Contains a fluorine atom instead of bromine.

Ethyl 6-iodoisoquinoline-3-carboxylate: Contains an iodine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties differently compared to its chloro, fluoro, and iodo counterparts .

Actividad Biológica

Ethyl 6-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by the presence of a bromine atom and an ethyl ester group, contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the molecular formula and a CAS number of 882679-56-3. The synthesis of this compound can be achieved through various methods, typically involving the bromination of isoquinoline derivatives followed by esterification.

Biological Activity

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. It acts by inhibiting bacterial enzyme pathways essential for survival.

- Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its potential use in drug design .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound has shown affinity for certain receptors involved in neurotransmission and inflammation, suggesting a role in modulating these pathways .

- Metabolic Pathway Interaction : It affects metabolic pathways by inhibiting enzymes that play critical roles in various biochemical processes, which may lead to altered physiological responses .

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : As a key intermediate in synthesizing bioactive molecules, it is utilized in developing drugs targeting bacterial infections and other diseases .

- Biochemical Research : It aids in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and therapeutic strategies .

- Material Science : The compound is also being investigated for use in specialized coatings and polymers due to its chemical stability and reactivity .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups.

- Neuroprotective Study : In vitro experiments showed that the compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents, indicating potential neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-bromoisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted benzaldehyde derivatives and amines. For example, bromine introduction at the 6-position can be achieved via electrophilic aromatic substitution or halogenation of a pre-formed quinoline scaffold . Key parameters include:

- Reagent choice : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

- Yield optimization : Pilot studies suggest yields improve with slow addition of brominating agents and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone and substituent positions (e.g., bromine at C6, ethyl ester at C3). Aromatic proton signals in the δ 7.5–9.0 ppm range are diagnostic .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 296.0 for C₁₂H₁₀BrNO₂) and isotopic patterns characteristic of bromine .

- IR spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) confirm functional groups .

Q. How does the bromine substituent at the 6-position influence the compound’s reactivity?

- Methodological Answer : Bromine enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies suggest the electron-withdrawing effect of bromine stabilizes intermediates in palladium-catalyzed reactions . Comparative data with chloro or iodo analogs show bromine offers a balance between reactivity and stability in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during functionalization of this compound?

- Methodological Answer :

- By-product analysis : Common by-products include debrominated quinoline derivatives or ester hydrolysis products. LC-MS or TLC monitoring identifies intermediates .

- Catalyst screening : Pd(PPh₃)₄ or XPhos ligands reduce homocoupling in cross-coupling reactions.

- Temperature control : Lower temperatures (e.g., 60°C for Suzuki couplings) suppress decomposition .

- Table : Comparison of catalyst systems:

| Catalyst | Yield (%) | By-Products (%) |

|---|---|---|

| Pd(OAc)₂ | 65 | 15 (debrominated) |

| PdCl₂(dppf) | 82 | 5 |

| Data adapted from palladium-catalyzed coupling studies . |

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:

- Substituent position : Derivatives with bromine at C6 vs. C7 show divergent antimicrobial activity due to steric hindrance differences .

- Assay variability : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and solvent carriers (DMSO vs. ethanol) .

- Recommended protocol : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for comparability .

Q. What computational strategies are effective for predicting the bioactivity of novel this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Focus on bromine’s role in hydrophobic pocket binding .

- QSAR modeling : Train models using datasets of substituted quinolines with reported IC₅₀ values. Descriptors like logP and polar surface area correlate with membrane permeability .

- Validation : Cross-check predictions with in vitro assays for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.